molecular formula C6H11ClO2 B6211069 pentan-3-yl carbonochloridate CAS No. 20412-36-6

pentan-3-yl carbonochloridate

Cat. No. B6211069
CAS RN: 20412-36-6
M. Wt: 150.6
InChI Key:
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Description

Pentan-3-yl carbonochloridate (PCC) is a type of organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water, but soluble in organic solvents. PCC is a versatile reagent, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and agrochemicals. The compound has also been used as a catalyst in a variety of reactions, and has been used to study the mechanism of action of certain drugs.

Scientific Research Applications

Pentan-3-yl carbonochloridate has a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and agrochemicals. It has also been used as a catalyst in a variety of reactions, including the synthesis of polymers and the polymerization of monomers. This compound has also been used to study the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Additionally, this compound has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of pentan-3-yl carbonochloridate is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule results in a change in the molecule’s structure and/or reactivity, which can then lead to a variety of reactions. Additionally, this compound may act as a Lewis acid, forming a complex with the substrate molecule, which can also lead to a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may interact with certain enzymes and proteins, leading to a change in their structure and/or activity. Additionally, this compound may interact with certain cell membranes, leading to a change in their structure and/or permeability.

Advantages and Limitations for Lab Experiments

The main advantage of using pentan-3-yl carbonochloridate in lab experiments is that it is a relatively inexpensive and readily available reagent. Additionally, this compound is a versatile reagent, and can be used in a variety of reactions and applications. However, there are some limitations to using this compound in lab experiments. For example, this compound is a volatile liquid, and must be handled with care. Additionally, this compound is insoluble in water, and must be handled in an inert atmosphere, such as nitrogen or argon.

Future Directions

There are a variety of potential future directions for the use of pentan-3-yl carbonochloridate in scientific research. For example, this compound could be used to study the mechanism of action of other drugs, such as antivirals and antineoplastics. Additionally, this compound could be used to study the structure and function of other proteins, such as membrane proteins. Additionally, this compound could be used to develop new synthetic methods, such as the synthesis of polymers or the polymerization of monomers. Finally, this compound could be used to develop new catalysts for a variety of reactions, including organic and inorganic reactions.

Synthesis Methods

Pentan-3-yl carbonochloridate is synthesized by the reaction of pentan-3-ol with carbon tetrachloride. This reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and is typically carried out at room temperature. The reaction proceeds in two steps: first, the pentan-3-ol reacts with the carbon tetrachloride to form a chlorinated intermediate; then, the intermediate reacts with the acid catalyst to form this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of pentan-3-yl carbonochloridate can be achieved through the reaction of pentan-3-ol with thionyl chloride.", "Starting Materials": [ "Pentan-3-ol", "Thionyl chloride" ], "Reaction": [ "Add thionyl chloride dropwise to a solution of pentan-3-ol in a dry solvent such as dichloromethane or chloroform.", "Heat the reaction mixture under reflux for several hours.", "Allow the mixture to cool and then add water to quench the reaction.", "Extract the organic layer with a suitable solvent such as diethyl ether or ethyl acetate.", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain the desired product, pentan-3-yl carbonochloridate." ] }

CAS RN

20412-36-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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